molecular formula C13H8F3NO2S B3054645 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 61405-53-6

1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene

Cat. No.: B3054645
CAS No.: 61405-53-6
M. Wt: 299.27 g/mol
InChI Key: HYWHMWOLHGMXLY-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene (CAS 61405-53-6) is a specialized substituted benzene derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a sulfanyl bridge that connects a nitro-substituted phenyl ring and a trifluoromethyl-substituted benzene ring. The presence of these strong electron-withdrawing groups imparts unique electronic and steric properties, enhancing the compound's stability and influencing its reactivity in various chemical transformations . This compound serves as a versatile building block in organic synthesis. It can be prepared via base-assisted nucleophilic aromatic substitution, where 4-nitrothiophenol reacts with 1-bromo-3-(trifluoromethyl)benzene in a polar aprotic solvent like DMF . Its chemical reactivity allows for further derivatization; the sulfide bridge can be selectively oxidized to form sulfoxides or sulfones using agents like m-CPBA or hydrogen peroxide, and the nitro group can be reduced to an amino group using tin(II) chloride, providing a handle to create a diverse array of molecular structures . Researchers value this molecule for its potential applications in medicinal chemistry and drug discovery. The (trifluoromethyl)sulfanyl (SCF3) group is a highly sought-after moiety in modern drug design, as its incorporation can significantly enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for bioavailability . As such, this compound is investigated as a pharmacophore in the development of new therapeutic agents and as a precursor for the synthesis of more complex, biologically active molecules . It is also utilized in the development of advanced materials and specialty chemicals . The product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfanyl-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2S/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWHMWOLHGMXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395207
Record name 9G-324S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61405-53-6
Record name 9G-324S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C facilitates deprotonation of the thiol and activation of the aryl halide.
  • Solvent: Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states.
  • Yield Considerations: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) activate the aryl halide toward substitution but may reduce reaction rates due to steric and electronic effects.

A representative procedure involves heating 4-nitrothiophenol (1.0 equiv) with 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 110°C for 12–24 hours. Workup includes extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-catalyzed couplings offer robust pathways for constructing diaryl sulfides. These methods are particularly advantageous for coupling aryl halides with thiols or thiol surrogates.

Palladium-Catalyzed Thioetherification

A method adapted from α,α-difluoroethyl thioether synthesis employs PdCl₂(PPh₃)₂ as a catalyst:

  • Reactants: 4-Nitrothiophenol and 1-bromo-3-(trifluoromethyl)benzene.
  • Conditions: Triethylamine (NEt₃) in DMF at 80°C under argon.
  • Mechanism: Oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the thiolate and reductive elimination to form the C–S bond.

This method achieves moderate yields (≈65%) but requires inert atmosphere and careful handling of air-sensitive catalysts.

Copper-Mediated Coupling

Nano-copper oxide (CuO) catalysts enable efficient C–S bond formation under aerobic conditions:

  • Reactants: 3-Iodo-(trifluoromethyl)benzene and 4-nitrothiophenol.
  • Conditions: Nano-CuO (5 mol%), KOH (2.0 equiv), DMSO solvent at 130°C.
  • Advantages: High yields (up to 94% for symmetrical sulfides), catalyst recyclability, and tolerance toward electron-deficient arenes.

For unsymmetrical sulfides like the target compound, stoichiometric control and slow addition of reactants may optimize regioselectivity.

Comparative Analysis of Methods

Method Catalysts/Reagents Temperature (°C) Yield* Advantages Limitations
Nucleophilic Substitution K₂CO₃, DMF 110 60–70% Simple setup, low cost Long reaction time, moderate yields
Pd-Catalyzed PdCl₂(PPh₃)₂, NEt₃ 80 50–65% Broad substrate scope Air-sensitive, expensive catalysts
Nano-CuO Mediated CuO, KOH, DMSO 130 70–85% High efficiency, recyclable catalyst High temperature, solvent viscosity

*Estimated based on analogous reactions in cited literature.

Mechanistic Insights and Side Reactions

  • Electron-Deficient Arenes: The nitro and trifluoromethyl groups deactivate both coupling partners, necessitating elevated temperatures or strong bases.
  • Competing Pathways: Homocoupling of thiols or aryl halides may occur, especially under Cu-mediated conditions. Excess thiol (1.2–1.5 equiv) suppresses this.
  • Byproduct Formation: Hydrolysis of nitro groups or defluorination under basic conditions requires pH control.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitrophenyl sulfanyl group can undergo redox reactions, potentially affecting cellular redox states and signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, influencing its membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Reactions
1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene C₁₃H₈F₃NO₂S 307.27 –SC₆H₄NO₂, –CF₃ High thermal stability; potential nucleophilic S-site
1-(4-Nitrophenyl)-3-(trifluoromethyl)benzene C₁₃H₈F₃NO₂ 291.21 –C₆H₄NO₂, –CF₃ (directly bonded) Used in cross-coupling reactions; biphenyl structure
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (7j) C₉H₈BrF₃ 253.06 –CH₂CH₂Br, –CF₃ Synthesis yield: 51% via SN2 alkylation
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ 267.09 –CH₂CH₂CH₂Br, –CF₃ Intermediate for nucleophilic substitutions
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene C₉H₉F₃O₂ 206.16 –OCH₂OCH₃, –CF₃ Lower MW; ether-linked substituent

Physical and Chemical Properties

  • Molecular Weight : The target compound (307.27 g/mol) is heavier than analogs due to the sulfanyl-linked nitro group.
  • Stability: –NO₂ and –CF₃ groups increase thermal stability but may sensitize the compound to reduction (nitro group) or hydrolysis (sulfanyl bridge).
  • Solubility : Trifluoromethyl groups generally reduce polarity, but the sulfanyl and nitro groups may counteract this, depending on the solvent.

Biological Activity

1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H8F3NO2S
  • Molecular Weight : 299.27 g/mol
  • CAS Number : 61405-53-6

The compound features a benzene ring substituted with a nitrophenyl sulfanyl group and a trifluoromethyl group , which contribute to its unique chemical properties and biological activity. The nitrophenyl sulfanyl group is known for its ability to undergo redox reactions, potentially influencing cellular redox states and signaling pathways .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, improving membrane permeability and bioavailability .

Potential Interactions:

  • Enzymatic Activity : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It has been suggested that this compound interacts with nicotinic acetylcholine receptors (nAChRs), showing potential as an antagonist in pharmacological studies .

Antinociceptive Activity

Research indicates that derivatives of this compound exhibit significant antinociceptive effects. In a study involving analogues, it was found that certain compounds displayed high affinity for α4β2-nAChRs and acted as antagonists against nicotine-induced antinociception in vivo .

Case Study 1: Nicotinic Acetylcholine Receptor Interaction

A study explored the pharmacological properties of analogues derived from this compound. Compounds demonstrated high selectivity for α4β2-nAChR over other receptor subtypes, suggesting potential therapeutic applications in pain management and addiction treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, related compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of antibacterial activity, with some compounds achieving MIC values comparable to established antibiotics .

Data Summary Table

Study Target Activity MIC (µg/mL) Notes
Study 1nAChRAntagonistN/AHigh affinity for α4β2-nAChR
Study 2BacteriaAntibacterial50 - 250Effective against S. aureus
Study 3PainAntinociceptiveN/ASignificant reduction in pain response

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene, and what factors influence the choice of reaction conditions?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS). A brominated precursor (e.g., 1-bromo-3-(trifluoromethyl)benzene) reacts with 4-nitrothiophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. The reaction leverages the electron-withdrawing trifluoromethyl group to activate the benzene ring for substitution. Alternative routes include Ullmann coupling using Cu catalysts for sulfur incorporation. Optimization focuses on solvent polarity, temperature, and catalyst selection to minimize byproducts .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC to isolate the product efficiently.

Q. How can spectroscopic techniques such as NMR and FT-IR confirm the structural integrity and substituent positions in this compound?

  • FT-IR Analysis :

  • NO₂ asymmetric/symmetric stretches : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group.
  • C-F stretches (CF₃) : Strong absorptions at 1100–1200 cm⁻¹.
  • C-S stretch (sulfanyl) : Weak-to-medium signal at 600–700 cm⁻¹ .
    • ¹H NMR Analysis :
  • Aromatic protons adjacent to the CF₃ group exhibit deshielding (δ ~7.5–8.0 ppm).
  • Splitting patterns distinguish para-substituted nitro groups (e.g., doublets for symmetry) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic and steric effects of the 4-nitrophenylsulfanyl and trifluoromethyl groups?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps, charge distribution, and steric hindrance. The nitro and CF₃ groups reduce electron density on the benzene ring, increasing electrophilicity at meta/para positions. Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic attacks .
  • Application : Use these insights to design derivatives for optoelectronic materials, leveraging the compound’s electron-deficient aromatic system.

Q. How do the electron-withdrawing groups (nitro and CF₃) influence reactivity in subsequent chemical modifications?

  • Reactivity Profile :

  • Electrophilic Substitution : The nitro group directs incoming electrophiles to meta positions, while CF₃ further deactivates the ring, requiring harsh conditions (e.g., nitration with HNO₃/H₂SO₄ at 50°C).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible using Pd(OAc)₂ and SPhos ligand in toluene/water .
    • Challenges : Competing side reactions (e.g., reduction of nitro groups) necessitate controlled reagent stoichiometry and inert atmospheres.

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

  • Troubleshooting :

  • Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., disulfide byproducts from thiol oxidation).
  • Yield Optimization : Replace DMF with DMSO to enhance solubility of 4-nitrothiophenol, improving reaction efficiency.
  • Catalyst Screening : Test CuI vs. Pd-based catalysts for NAS to balance cost and reactivity .

Q. What strategies improve crystal quality for X-ray diffraction studies of this compound?

  • Crystallization Techniques :

  • Use slow evaporation in a 1:1 hexane/ethyl acetate mixture at 4°C.
  • Introduce seed crystals to promote nucleation.
  • Address poor solubility by derivatization (e.g., methyl ester formation) .

Methodological Notes

  • Synthetic Yield Table :

    MethodSolventCatalystYield (%)Reference
    NAS (K₂CO₃, DMF)DMFNone65–70
    Ullmann Coupling (CuI)TolueneCuI75–80
  • Key Spectral Data :

    • ¹³C NMR : CF₃ carbon at δ ~125 ppm (quartet, 1JCF^1J_{C-F} = 280 Hz).
    • XRD : C-S bond length ~1.78 Å, confirming sulfanyl linkage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene
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1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene

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